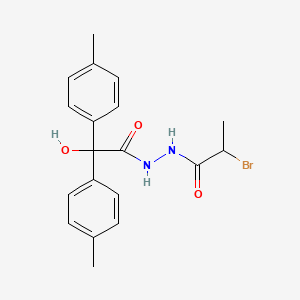![molecular formula C22H25BrN2OS B12705974 3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide CAS No. 21035-85-8](/img/structure/B12705974.png)
3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibenzyl-8-thionia-3,5-diazatricyclo[63002,6]undecan-4-one;bromide is a complex organic compound with a unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide typically involves multiple steps, starting with the formation of the core tricyclic structure. The synthetic route often includes the reaction of a thieno[1,2-b]imidazole derivative with a camphorsulfonic acid derivative under controlled conditions. The reaction conditions must be carefully optimized to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process generally involves similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and precise control of reaction parameters to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions are less common due to the stability of the sulfonium group.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonium group, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,5-Dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide has several scientific research applications:
Chemistry: Used as a model compound to study ganglionic blockers and their interactions with nicotinic receptors.
Biology: Employed in research to understand the autonomic nervous system and its regulation.
Medicine: Investigated for its potential use in controlling blood pressure during surgery and treating hypertensive emergencies.
Industry: Limited industrial applications due to its specific medical use, but it serves as a reference compound in pharmaceutical research.
Mécanisme D'action
The compound acts as a ganglionic blocking agent by preventing the stimulation of postsynaptic receptors through competition with acetylcholine. This leads to a reduction in sympathetic tone and vasodilation, primarily affecting blood pressure. The molecular targets include nicotinic acetylcholine receptors in the autonomic ganglia.
Comparaison Avec Des Composés Similaires
3,5-Dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide can be compared with other similar compounds, such as trimethaphan camsylate. While both compounds act as ganglionic blockers, this compound has a unique tricyclic structure that distinguishes it from other ganglionic blockers.
List of Similar Compounds
Propriétés
Numéro CAS |
21035-85-8 |
|---|---|
Formule moléculaire |
C22H25BrN2OS |
Poids moléculaire |
445.4 g/mol |
Nom IUPAC |
3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide |
InChI |
InChI=1S/C22H25N2OS.BrH/c25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18;/h1-6,8-11,19-21H,7,12-16H2;1H/q+1;/p-1 |
Clé InChI |
RLXRHLGEJDJGKC-UHFFFAOYSA-M |
SMILES canonique |
C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



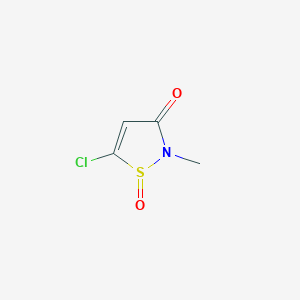

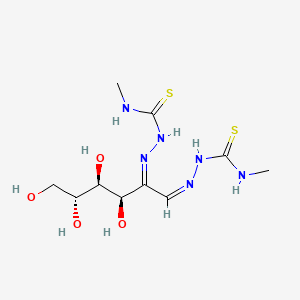


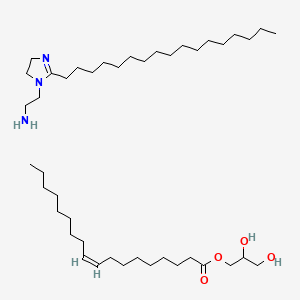

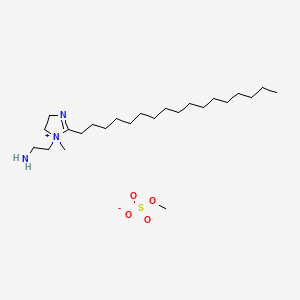
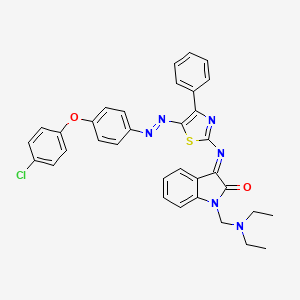
![7,10-Dihydro-7-methyl-10-oxo-1H-[1,3]dioxino[5,4-f]quinoline-9-carboxylic acid](/img/structure/B12705949.png)

![[(3R,4R)-3,4-dipropyldecyl] octadecanoate](/img/structure/B12705956.png)
